N-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxamide
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Overview
Description
N-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxamide is a chemical compound with a unique structure that includes a pyrrole ring substituted with a chloroacetyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxamide typically involves the reaction of 1-methyl-1H-pyrrole-2-carboxamide with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reactivity of chloroacetyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols, forming corresponding amides and thioesters.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The pyrrole ring can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, thiols, and alcohols in the presence of a base like triethylamine or sodium hydroxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Amides and Thioesters: Formed from nucleophilic substitution reactions.
Carboxylic Acids and Amines: Formed from hydrolysis reactions.
Scientific Research Applications
N-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxamide has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.
Biological Studies: Used in studies to understand the interactions of chloroacetylated compounds with biological molecules.
Industrial Applications: Employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxamide involves its ability to act as an electrophile due to the presence of the chloroacetyl group. This electrophilic nature allows it to react with nucleophiles in biological systems, potentially modifying proteins and other biomolecules. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2-chloroacetyl)-beta-alanine: Another chloroacetylated compound with similar reactivity but different biological applications.
Chloroacetyl chloride: A precursor used in the synthesis of various chloroacetylated compounds.
Uniqueness
N-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxamide is unique due to its specific structure, which combines a pyrrole ring with a chloroacetyl and carboxamide group. This unique combination imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
N-(2-chloroacetyl)-1-methylpyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-11-4-2-3-6(11)8(13)10-7(12)5-9/h2-4H,5H2,1H3,(H,10,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLCNIUWZLUPIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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